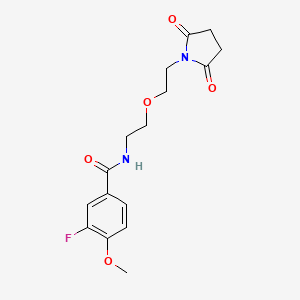

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-fluoro-4-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-fluoro-4-methoxybenzamide is a useful research compound. Its molecular formula is C16H19FN2O5 and its molecular weight is 338.335. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of this compound is the calcium currents mediated by Cav 1.2 (L-type) channels . These channels play a crucial role in the regulation of calcium influx into cells, which is essential for various cellular functions including muscle contraction, neurotransmitter release, and gene expression.

Mode of Action

The compound acts by inhibiting the calcium currents mediated by Cav 1.2 (L-type) channels . By blocking these channels, the compound prevents the influx of calcium ions into the cells, thereby modulating the cellular functions that depend on calcium signaling.

Biochemical Pathways

The inhibition of Cav 1.2 channels affects multiple biochemical pathways. One of the key pathways is the calcium signaling pathway , which is involved in various physiological processes. The downstream effects of this inhibition can lead to a decrease in neurotransmitter release, muscle contraction, and other calcium-dependent processes .

Pharmacokinetics

The compound has shown high metabolic stability on human liver microsomes , indicating good pharmacokinetic properties . It also exhibits negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . These properties suggest that the compound may have a favorable bioavailability profile.

Result of Action

The compound has demonstrated potent anticonvulsant properties in animal seizure models, namely, the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice . It has also proven effective in various pain models, including the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin-induced neuropathic pain model in mice .

Activité Biologique

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-fluoro-4-methoxybenzamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its therapeutic implications.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Dioxopyrrolidine moiety : This part is known for its role in enhancing bioactivity through various interactions with biological targets.

- Ethoxy and fluoro substituents : These groups can influence the compound's lipophilicity and binding affinity.

- Methoxy group : Often associated with increased biological activity due to electron-donating properties.

The molecular formula is C15H18N2O8, with a molecular weight of 354.31 g/mol. The compound is typically stored under inert conditions at low temperatures to maintain stability.

Antiproliferative Activity

Research has shown that derivatives of similar structures exhibit notable antiproliferative effects against various cancer cell lines. For instance:

- Compounds structurally related to this compound have demonstrated IC50 values ranging from 1.2 to 5.3 µM against the MCF-7 breast cancer cell line, indicating strong selective activity .

- The presence of methoxy and hydroxyl groups has been linked to enhanced antiproliferative properties, suggesting that modifications in these substituents can optimize activity.

Antioxidative Activity

The antioxidative potential of similar compounds has also been explored:

- Certain derivatives show significantly improved antioxidative activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene). This suggests that this compound may possess protective effects against oxidative stress .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression or induce apoptosis in cancer cells.

- Antioxidant Mechanism : By scavenging reactive oxygen species (ROS), it may mitigate oxidative damage in cells, particularly in the context of cancer therapy.

- Targeting Specific Pathways : Similar compounds have been shown to interact with various signaling pathways involved in cell growth and survival, potentially leading to therapeutic benefits in malignancies.

Study 1: Antiproliferative Effects on MCF-7 Cells

A study focused on the antiproliferative effects of methoxy-substituted benzimidazole derivatives revealed that compounds with similar structures to this compound exhibited IC50 values as low as 1.2 µM against MCF-7 cells . This highlights the potential for further development into anticancer agents.

Study 2: Oxidative Stress Mitigation

Another investigation demonstrated that related compounds could effectively reduce oxidative stress markers in cellular models exposed to harmful agents like ethanol, suggesting a protective role against oxidative damage . This finding underscores the therapeutic potential of such compounds in treating conditions associated with oxidative stress.

Summary Table of Biological Activities

Applications De Recherche Scientifique

Drug Development

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-fluoro-4-methoxybenzamide has been investigated for its potential as a therapeutic agent. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development focused on treating conditions such as cancer and neurodegenerative diseases.

Case Study: Anticancer Activity

Research indicates that derivatives of dioxopyrrolidine compounds exhibit significant anticancer properties by inducing apoptosis in cancer cells through specific signaling pathways. For instance, studies have shown that similar compounds can inhibit tumor growth in vitro and in vivo models by targeting the Bcl-2 family of proteins, which are crucial for regulating apoptosis.

Bioorthogonal Chemistry

The azido groups present in the compound facilitate click chemistry reactions, allowing for bioorthogonal labeling and targeted drug delivery. This property is particularly useful in the development of drug delivery systems that require precise targeting to minimize side effects and enhance therapeutic efficacy.

Applications in Nanotechnology

Incorporating this compound into nanoparticle formulations has shown promise in enhancing the delivery of chemotherapeutic agents directly to tumor sites, thereby improving treatment outcomes while reducing systemic toxicity.

Antioxidant Properties

Research suggests that compounds similar to this compound exhibit antioxidant activity. The DPPH radical scavenging method has been employed to evaluate the antioxidant capacity of these compounds, indicating their potential use in preventing oxidative stress-related diseases.

Table 1: Summary of Biological Activities

Propriétés

IUPAC Name |

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-fluoro-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O5/c1-23-13-3-2-11(10-12(13)17)16(22)18-6-8-24-9-7-19-14(20)4-5-15(19)21/h2-3,10H,4-9H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLURGZABLYPVNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCCOCCN2C(=O)CCC2=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.